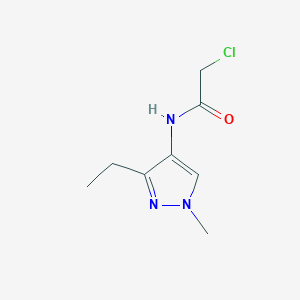
6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil, also known as ADHU, is a synthetic analog of uracil. It was first synthesized in the 1960s and has been researched for its potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil has been researched for its potential applications in various fields. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of viral infections, as it has been shown to inhibit the replication of certain viruses. Additionally, 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil has been studied for its potential use in the development of new antibiotics, as it has been shown to inhibit the growth of certain bacteria.
Wirkmechanismus
The mechanism of action of 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil is not fully understood. However, it is believed to inhibit the activity of enzymes involved in nucleic acid synthesis, such as thymidylate synthase and dihydrofolate reductase. This inhibition leads to a decrease in the production of nucleic acids, which is thought to be responsible for its anticancer and antiviral properties.
Biochemical and Physiological Effects
6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as the replication of certain viruses. It has also been shown to inhibit the growth of certain bacteria. Additionally, 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil has been shown to have immunomodulatory effects, as it has been shown to increase the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has been shown to have a number of potential applications in various fields. However, one limitation of 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments.
Zukünftige Richtungen
There are a number of future directions for research on 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil. One area of research could be to further investigate its potential as an anticancer agent. Additionally, research could be conducted to optimize its use as an antiviral and antibiotic agent. Further studies could also be conducted to better understand its mechanism of action and to identify any potential side effects or limitations. Finally, research could be conducted to explore the use of 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil in combination with other drugs or therapies to enhance its efficacy.
Synthesemethoden
6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil can be synthesized using a multistep process starting from uracil. The first step involves the reaction of uracil with nitrous acid to form 5-nitrosouracil. This compound is then reacted with ethyl formate to form 5-ethoxycarbonyl-1-nitrosouracil. The final step involves the reaction of 5-ethoxycarbonyl-1-nitrosouracil with ammonia to form 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil.
Eigenschaften
IUPAC Name |
6-amino-5-[(E)-hydroxyiminomethyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-10-5(8)4(3-9-14)6(12)11(2)7(10)13/h3,14H,8H2,1-2H3/b9-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJVBDGDFTVCKE-YCRREMRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)/C=N/O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid](/img/structure/B6635115.png)





![1-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635159.png)
![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)
![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)
![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)
![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)
![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)
